![molecular formula C26H27N3O6S B13379130 propan-2-yl 3-[[(5E)-5-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13379130.png)
propan-2-yl 3-[[(5E)-5-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
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Overview
Description
Isopropyl 3-[(5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, a morpholine ring, and a benzoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-[(5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-[(5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Isopropyl 3-[(5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of isopropyl 3-[(5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3-[(5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate: This compound shares a similar structure but has a methoxy group instead of a hydrogen atom on the benzylidene ring.
Isopropyl 3-{[(5E)-5-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoate: Another similar compound with slight variations in the thiazolidinone core and benzylidene ring.
Uniqueness
Isopropyl 3-[(5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H27N3O6S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
propan-2-yl 3-[[(5E)-5-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H27N3O6S/c1-17(2)35-25(32)19-7-5-8-20(14-19)27-26-28-24(31)22(36-26)15-18-6-3-4-9-21(18)34-16-23(30)29-10-12-33-13-11-29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,28,31)/b22-15+ |
InChI Key |
VIEDZOJNVYXVEZ-PXLXIMEGSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3OCC(=O)N4CCOCC4)/S2 |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OCC(=O)N4CCOCC4)S2 |
Origin of Product |
United States |
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